molecular formula C9H10Br2O B2479648 4-Bromo-1-(bromomethyl)-2-ethoxybenzene CAS No. 1266114-44-6

4-Bromo-1-(bromomethyl)-2-ethoxybenzene

Cat. No. B2479648
CAS RN: 1266114-44-6
M. Wt: 293.986
InChI Key: YLMCTHMAEGZNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of brominated organic compounds often involves the reaction of an organic precursor with a brominating agent. Common brominating agents include elemental bromine (Br2), hydrobromic acid (HBr), and N-bromosuccinimide (NBS). The specific conditions and reagents used depend on the structure of the organic precursor and the desired brominated product .


Molecular Structure Analysis

The molecular structure of a brominated organic compound depends on the organic precursor and the position of the bromine atom(s) in the molecule. Bromine atoms can significantly influence the physical and chemical properties of the molecule due to their size and electronegativity .


Chemical Reactions Analysis

Brominated organic compounds can participate in various types of chemical reactions. For example, they can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. They can also participate in elimination reactions, where the bromine atom and a proton are removed to form a double bond .


Physical And Chemical Properties Analysis

Brominated organic compounds typically have higher boiling points and densities compared to their non-brominated counterparts due to the larger size and polarizability of the bromine atom .

Scientific Research Applications

Environmental Monitoring and Human Health

Research has shown the presence of brominated flame retardants (BFRs) like 4-Bromo-1-(bromomethyl)-2-ethoxybenzene in various environmental and biological matrices. A study by Zhou et al. (2014) identified several BFRs, including similar compounds, in human maternal serum and breast milk, indicating their wide environmental distribution and potential human exposure Environmental Science & Technology.

Atmospheric and Soil Pollutants

Newton et al. (2015) reported the presence of emerging flame retardants (EFRs) like 4-Bromo-1-(bromomethyl)-2-ethoxybenzene in various environmental compartments such as indoor and outdoor air, ventilation systems, and soil in Stockholm, Sweden. This study highlights the prevalence of such compounds in urban environments and their potential impact on air quality and public health Environmental Science & Technology.

Wildlife Exposure

Research by Verreault et al. (2007) studied the presence of non-PBDE BFRs, including compounds structurally similar to 4-Bromo-1-(bromomethyl)-2-ethoxybenzene, in glaucous gulls from the Norwegian Arctic. This research highlights the bioaccumulation and potential ecological impact of such compounds in remote wildlife populations Environmental Science & Technology.

Mechanism of Action

The mechanism of action of a brominated organic compound depends on its structure and the specific application. For example, in medicinal chemistry, brominated organic compounds can interact with biological targets such as proteins or enzymes, leading to a therapeutic effect .

Safety and Hazards

Like all chemicals, brominated organic compounds should be handled with care. They can pose health risks if inhaled, ingested, or come into contact with the skin. Some brominated compounds are also flammable .

Future Directions

The study and application of brominated organic compounds continue to be an active area of research. Future directions may include the development of more efficient and selective methods for bromination, the design of new brominated compounds with improved properties, and the exploration of new applications in areas such as medicinal chemistry and materials science .

properties

IUPAC Name

4-bromo-1-(bromomethyl)-2-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-2-12-9-5-8(11)4-3-7(9)6-10/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMCTHMAEGZNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(bromomethyl)-2-ethoxybenzene

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